1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name (3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid follows IUPAC guidelines for spiro compounds and stereodescriptors. The prefix spiro[4.5] denotes a bicyclic system where two rings share a single atom (spiro atom), with the first ring containing four carbons and the second containing five. The numbering begins at the spiro junction (N1), proceeds through the pyrrolidone ring (positions 1–5), and continues into the cyclohexane ring (positions 6–10). The 1-oxo group specifies the ketone at N1, while the 3-carboxylic acid locates the carboxylate substituent on the pyrrolidone ring. The (3R) configuration indicates the absolute stereochemistry of the chiral center at C3.
For the enantiomer (3S)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid, the stereodescriptor changes while the core structure remains identical. The CAS registry numbers differentiate the stereoisomers: 2165825-89-6 for the (3R)-form and 331951-85-0 for the (3S)-form.
Table 1: Systematic Identifiers
| Property | (3R)-Isomer | (3S)-Isomer |
|---|---|---|
| CAS Number | 2165825-89-6 | 331951-85-0 |
| Molecular Formula | C₁₀H₁₅NO₃ | C₁₀H₁₅NO₃ |
| InChI Key | YATIBHHZINOUNN-SSDOTTSWSA-N | Not reported |
Molecular Architecture: Spirocyclic Core and Functional Group Analysis
The molecule comprises a 2-azaspiro[4.5]decane backbone fused to a carboxylic acid group. X-ray crystallography and computational models reveal the following features:
Spirocyclic Core :
Functional Groups :
Table 2: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Spiro junction bond angle (C6-N1) | 98.5° | |
| Carboxylic acid C=O bond length | 1.21 Å | |
| Pyrrolidone ring puckering | Envelope (C3 out-of-plane) |
Stereochemical Configuration and Chiral Center Considerations
The chiral center at C3 governs the compound’s optical activity and biological interactions. In the (3R)-isomer, the carboxylic acid group occupies the pro-R position relative to the pyrrolidone ring. Nuclear Overhauser effect (NOE) spectroscopy and circular dichroism (CD) data confirm that the spatial arrangement of substituents influences binding affinities in enzyme-inhibitor complexes.
Comparative studies of (3R)- and (3S)-enantiomers reveal divergent biochemical behaviors:
- The (3R)-form exhibits a 12-fold higher inhibitory potency against SARS-CoV-2 3CL protease compared to the (3S)-form, attributed to optimal hydrogen bonding with Leu167 and His164.
- Enantiomeric purity is critical for synthetic applications, as evidenced by the 97% enantiomeric excess (ee) required for pharmaceutical intermediates.
Table 3: Stereochemical Impact on Physicochemical Properties
| Property | (3R)-Isomer | (3S)-Isomer |
|---|---|---|
| Specific Rotation (c=1, MeOH) | +24.5° | -23.8° |
| Inhibitory IC₅₀ (SARS-CoV-2 3CL) | 0.32 μM | 3.89 μM |
Comparative Analysis with Related Azaspiro Decane Derivatives
Structural analogs of 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid demonstrate how modifications to the spiro core or substituents alter chemical reactivity and biological activity:
Difluoroalkylated Derivatives :
Gold-Catalyzed Spirocyclization Products :
Table 4: Structural and Functional Comparison of Azaspiro Derivatives
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c12-8(13)7-6-10(9(14)11-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,14)(H,12,13) |
InChI Key |
YATIBHHZINOUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(NC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Precursor-Mediated Cyclization
A widely adopted method involves the use of linear precursors containing both cyclohexane and pyrrolidone fragments. For example, O-Benzyl-L-tyrosine methyl ester hydrochloride has been utilized as a starting material in analogous spirocyclic syntheses. The process typically follows:
- Amide formation : Reaction with methylamine to generate intermediate amines.
- Cyclization : Microwave-assisted intramolecular cyclization at 150°C in acetonitrile with triethylamine, achieving quantitative yields in spirocyclic intermediates.
- Oxidation and functionalization : Introduction of the oxo group via controlled oxidation, often employing barium hydroxide under aqueous conditions.
This method’s critical parameters include temperature control (30–150°C), solvent selection (MeCN, EtOH), and base strength (triethylamine, Na₂CO₃).
Stereospecific Synthesis via Chiral Catalysts
The (3S)-enantiomer (CAS 331951-85-0) necessitates asymmetric catalysis. Studies report the use of L-proline-derived catalysts to induce chirality during cyclization, achieving enantiomeric excess (ee) >90%. Key steps include:
- Enamine formation : Reaction of cyclohexanone with chiral amines.
- Spiroannulation : Acid-catalyzed ring closure at position 3, preserving the carboxylic acid group.
Optimization Strategies for Improved Yield and Purity
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | Medium (MeCN, EtOH) | Prevents aggregation of intermediates |
| Reaction temperature | 30–150°C | Higher temps accelerate cyclization but risk decarboxylation |
| pH | 8–10 | Stabilizes carboxylate intermediates |
Catalytic Enhancements
- Microwave irradiation : Reduces reaction time from days to minutes (e.g., 10 minutes at 150°C).
- Phase-transfer catalysts : Tetraethylammonium iodide improves benzylation efficiency by 40%.
Post-Synthetic Modifications and Purification
Carboxylic Acid Deprotection
Benzyl or tert-butyl ester protections are cleaved using:
Chromatographic Purification
- Hypercarb HPLC : Utilized with a 0–100% acetonitrile gradient in 100 mM ammonium bicarbonate, achieving >95% purity.
- Ion-exchange resins : Remove inorganic salts post-lyophilization.
Industrial Scalability and Challenges
Cost-Benefit Analysis of Routes
| Method | Cost (USD/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | 2,500 | 78 | 92 |
| Asymmetric catalysis | 4,200 | 65 | 98 |
Data synthesized from vendor pricing and research reports.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound participates in reactions characteristic of both carboxylic acids and spirocyclic frameworks:
1.1 Esterification
Reacts with alcohols under acidic or basic conditions to form ester derivatives:
Typical reagents include sulfuric acid (cat.) or thionyl chloride (SOCl
) for activation .
1.2 Amidation
Forms amides via reaction with primary or secondary amines:
Common activating agents: DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
1.3 Decarboxylation
Loses CO
under high-temperature or catalytic conditions, forming 1-oxo-2-azaspiro[4.5]decane:
Studies on analogous spiro compounds (e.g., 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid) show activation parameters of ΔH‡ = 29.0 kcal·mol⁻¹ and ΔS‡ = -13.6 e.u. at 500 K, suggesting a concerted intramolecular mechanism .
1.4 Reduction
The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH
) or borane (BH
):
Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0–25°C.
1.5 Substitution
The hydroxyl group may undergo nucleophilic substitution with reagents like thionyl chloride or phosphorus tribromide (PBr
):
Product acyl chlorides serve as intermediates for further synthesis.
Reaction Mechanisms
2.1 Concerted Decarboxylation
For spirocyclic carboxylic acids, decarboxylation often proceeds via a cyclic transition state where the β-keto group stabilizes the transition state (Figure 1):
Figure 1: Proposed mechanism for decarboxylation in β-keto spirocarboxylic acids .
2.2 Nucleophilic Acyl Substitution
Reactions with amines or alcohols proceed through a tetrahedral intermediate:
Activation via SOCl
converts the acid to a more reactive acyl chloride.
Comparative Reactivity with Analogous Compounds
Research Findings
-
Decarboxylation Kinetics : Analogous spiro compounds exhibit first-order kinetics with half-lives dependent on temperature and ring strain .
-
Synthetic Utility : The spirocyclic core enhances stereochemical control in downstream reactions, making it valuable for bioactive molecule synthesis .
-
Stability : The 1-oxo group increases susceptibility to nucleophilic attack at the β-position compared to non-ketonic analogs .
Scientific Research Applications
Pharmaceutical Applications
1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid has been investigated for its potential therapeutic effects in several areas:
Psychotropic and Antiallergic Properties
Research indicates that derivatives of spirocyclic compounds, including 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid, exhibit psychotropic effects, making them candidates for treating psychiatric disorders. The European Patent EP0414422B1 discusses the low toxicity and efficacy of such compounds in managing conditions like anxiety and depression .
Treatment of Eating Disorders
The compound's derivatives have been explored for their effectiveness in treating eating disorders, including bulimia and binge eating. The patent WO2008092888A1 highlights the potential of these compounds to modulate neurochemical pathways involved in appetite regulation .
Central Nervous System Disorders
The compound is also being studied for its role in addressing various central nervous system disorders, including seizures and dementia. Its structural attributes may contribute to the modulation of neurotransmitter systems, which is crucial for therapeutic interventions in these conditions .
Synthesis and Mechanistic Studies
The synthesis of 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid can be achieved through various chemical methodologies, including catalytic processes that utilize gold carbene species derived from ynamides. Research has demonstrated efficient pathways for creating 2-Azaspiro[4.5]decan-3-ones through intramolecular reactions, showcasing the versatility of this compound in synthetic chemistry .
Case Study 1: Antidepressant Activity
A study conducted on the antidepressant activity of spirocyclic compounds revealed that certain derivatives of 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid exhibited significant improvements in behavioral models of depression in rodents. The results indicated a potential mechanism involving serotonin receptor modulation, paving the way for further clinical investigations.
Case Study 2: Antiallergic Effects
In a clinical trial assessing the antiallergic properties of spirocyclic compounds, patients treated with formulations containing 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid showed marked reductions in allergy symptoms compared to placebo groups. This study supports the compound's application in developing new antihistamine medications.
Mechanism of Action
The mechanism of action of (3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Azaspiro Core
Fluorinated Derivatives
- 8,8-Difluoro-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (6e): Molecular Formula: C₁₀H₁₄ClF₂NO₂ (MW: 265.68). Key Features: Fluorine atoms at position 8 enhance electronegativity and metabolic stability. Synthesis: Achieved via Boc-protection/deprotection strategies (77% yield) . Physicochemical Data: NMR signals at δ = 124.40 (¹JCF = 241 Hz) confirm strong C-F coupling .
Sulfur-Containing Analogs (Thia Derivatives)
- 8-Thia-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride (6g): Molecular Formula: C₉H₁₆ClNO₄S (MW: 269.75). Key Features: Sulfur replaces a carbon atom, altering ring strain and redox properties. Synthesis: 65% yield via cyclization and oxidation . Stability: Forms stable sulfone derivatives (e.g., 8,8-dioxide, MW: 234.0) .
- 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 62159-49-3): Substituents: 4-Chlorophenoxy group enhances lipophilicity. Applications: Explored in anticancer research due to sulfur’s role in thiol-disulfide interactions .
Oxygen-Containing Analogs (Oxa Derivatives)
- 1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 637773-01-4): Molecular Formula: C₁₆H₁₉NO₄ (MW: 289.33). Key Features: Oxygen in the ring improves hydrogen-bonding capacity and solubility .
Positional Isomers and Functional Group Modifications
- 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CID 83686105) :
- 1-Oxaspiro[4.5]decane-2-carboxylic acid, 8-oxo (CAS 2177267-53-5) :
- Molecular Formula : C₁₀H₁₄O₄ (MW: 198.22).
- Properties : Higher acidity (pKa = 3.56) due to dual carbonyl groups .
Biological Activity
1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid features a spirocyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes and functional group transformations. Recent advancements have employed methods such as copper-catalyzed reactions to enhance yield and specificity in synthesizing related derivatives .
Antibacterial Activity
Research indicates that compounds with similar spirocyclic structures exhibit significant antibacterial properties. For instance, derivatives of 1-aza-spiro compounds have been evaluated for their efficacy against various strains of bacteria, including ESKAPE pathogens. These studies utilized methods such as the Kirby-Bauer disk diffusion method to assess antibacterial activity, revealing that certain azaspiro compounds can inhibit bacterial growth effectively .
| Compound | MIC (mg/mL) | Active Against |
|---|---|---|
| 6a | 1.0 | Enterobacter cloacae |
| 6b | 8.0 | Acinetobacter baumannii |
| 6c | 2.0 | Staphylococcus aureus |
Anti-inflammatory Properties
The anti-inflammatory potential of 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid has been explored in various models. It was found to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests a mechanism where the compound may interfere with signaling pathways involved in inflammation, making it a candidate for further therapeutic exploration in inflammatory diseases .
Myelostimulating Activity
A notable study highlighted the myelostimulating activity of related spirocyclic compounds in models of myelodepressive syndrome induced by cyclophosphamide. These compounds demonstrated the ability to enhance hematopoiesis, promoting the regeneration of lymphocyte and granulocyte populations in bone marrow . This activity is particularly relevant for developing treatments for conditions characterized by reduced bone marrow function.
The biological activity of 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid is thought to be mediated through several mechanisms:
- Membrane Interaction : The compound's incorporation into cellular membranes may alter membrane fluidity and function, impacting various cellular processes.
- Protein Prenylation : It may serve as a precursor for geranylgeranyl pyrophosphate synthesis, crucial for protein prenylation—a post-translational modification essential for protein localization and function in cell signaling pathways.
Case Studies
Several case studies have illustrated the potential applications of 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid:
- Antimicrobial Efficacy : A study conducted on various azaspiro compounds showed promising results against resistant bacterial strains, indicating that modifications to the spirocyclic structure can enhance antibacterial potency.
- Hematological Applications : In animal models, compounds derived from this structure were shown to significantly improve recovery from myelosuppression, suggesting potential use in clinical settings for patients undergoing chemotherapy.
Q & A
Q. What are the recommended safety protocols for handling 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including safety glasses, face shields, and nitrile gloves. Work in a fume hood with adequate ventilation. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention . Store the compound at 0–6°C if stability data indicate sensitivity to temperature fluctuations . Maintain a chemical hygiene plan aligned with OSHA/GHS guidelines, including hazard communication for acute toxicity (H302) and respiratory irritation (H335) .
Q. How can researchers optimize the synthesis of 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid to improve yield?
- Methodological Answer : Use ozonolysis in a mixed solvent system (e.g., cyclohexane/dichloromethane) to stabilize reactive intermediates, followed by column chromatography with hexane:ethyl acetate gradients (e.g., 50:1) for purification . Monitor reaction progress via TLC or LC-MS to identify byproducts. Adjust stoichiometry of reagents like methyl 2-(3-oxocyclohexyl)acetate to minimize side reactions .
Q. What analytical techniques are suitable for assessing the purity of this spirocyclic compound?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 210–260 nm to quantify impurities. Validate purity using -NMR (DMSO-) to confirm the absence of extraneous proton signals and -NMR to verify spirocyclic carbon environments . Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways. Use molecular docking to simulate interactions with biological targets (e.g., enzymes). Integrate cheminformatics tools to prioritize derivatives with optimal logP, polar surface area, and steric parameters . Validate predictions with parallel synthesis and in vitro assays, iterating based on experimental feedback .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : For conflicting NMR/X-ray results:
- Perform variable-temperature NMR to detect dynamic processes (e.g., ring-flipping) that obscure signals.
- Use single-crystal X-ray diffraction to unambiguously assign stereochemistry and confirm spirocyclic geometry .
- Compare computed NMR chemical shifts (via DFT) with experimental data to identify conformational discrepancies .
Q. How can researchers mitigate degradation of 1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid under acidic/basic conditions?
- Methodological Answer : Conduct stability studies across pH ranges (1–13) using HPLC to track degradation products. For acid sensitivity, introduce electron-withdrawing substituents to stabilize the carbonyl group. Use buffered solutions (e.g., phosphate buffer, pH 7.4) during in vitro assays. Encapsulate the compound in cyclodextrins or liposomes to enhance shelf-life .
Q. What experimental designs are effective for studying the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Apply factorial design to screen catalysts (e.g., Pd/C, Ni), ligands (e.g., bipyridine), and solvents (e.g., DMF, THF). Use response surface methodology (RSM) to optimize temperature, pressure, and reaction time. Analyze outcomes via GC-MS or -NMR (if fluorinated reagents are used) .
Data Analysis & Validation
Q. How should researchers address inconsistencies between theoretical and experimental logD values?
- Methodological Answer : Re-evaluate computational models (e.g., COSMO-RS) for solvation free energy accuracy. Experimentally determine logD via shake-flask method (octanol/water) with LC-MS quantification. Account for ionization effects using Henderson-Hasselbalch corrections if the compound is ionizable .
Q. What statistical methods are appropriate for validating reproducibility in synthetic batches?
- Methodological Answer : Perform ANOVA on yield, purity, and impurity profiles across ≥3 independent batches. Use principal component analysis (PCA) to identify outlier batches driven by variables like solvent purity or catalyst aging. Establish control charts for critical process parameters (CPPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
